

# A Comparative Guide to 22-Hydroxy Mifepristone-d6 and Other Mifepristone Metabolites

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *22-Hydroxy Mifepristone-d6*

Cat. No.: *B7826077*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of **22-Hydroxy Mifepristone-d6** with other major metabolites of Mifepristone (also known as RU-486). The information presented herein is intended to support research and development activities by offering objective data on the performance and characteristics of these compounds.

## Introduction to Mifepristone and its Metabolism

Mifepristone is a synthetic steroid with potent antiprogestational and antiglucocorticoid properties.<sup>[1][2]</sup> Its primary mechanism of action involves competitive antagonism of the progesterone and glucocorticoid receptors.<sup>[3][4]</sup> Upon administration, mifepristone undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzyme CYP3A4.<sup>[5][6]</sup> This metabolic process generates several active metabolites that contribute to the overall pharmacological effect of the drug.<sup>[5]</sup> The main metabolic pathways are N-demethylation and hydroxylation, leading to the formation of three principal metabolites:

- N-Monodemethylated Mifepristone (RU 42633)
- N-Didemethylated Mifepristone (RU 42848)
- Hydroxylated Mifepristone (including 22-Hydroxy Mifepristone, RU 42698)

These metabolites are pharmacologically active and exhibit considerable affinity for both progesterone and glucocorticoid receptors, with serum concentrations comparable to the parent drug.<sup>[5]</sup>

## The Role of 22-Hydroxy Mifepristone-d6

It is crucial to distinguish 22-Hydroxy Mifepristone from its deuterated counterpart, **22-Hydroxy Mifepristone-d6**. The "-d6" designation indicates that six hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. This isotopic labeling makes **22-Hydroxy Mifepristone-d6** an ideal internal standard for use in quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS). Its chemical and physical properties are nearly identical to the non-labeled 22-Hydroxy Mifepristone, but its increased mass allows for clear differentiation in mass spectrometric analysis. This ensures accurate quantification of the non-labeled metabolite in biological samples. Therefore, **22-Hydroxy Mifepristone-d6** is a critical tool for pharmacokinetic and metabolic studies rather than a therapeutic agent itself.

## Quantitative Comparison of Mifepristone and its Metabolites

The following tables summarize the available quantitative data for mifepristone and its major non-deuterated metabolites.

Table 1: Comparison of Receptor Binding Affinity and Potency

| Compound                        | Relative Binding Affinity for Progesterone Receptor (Mifepristone = 100%) |                      | Relative Binding Affinity for Glucocorticoid Receptor |                            |
|---------------------------------|---------------------------------------------------------------------------|----------------------|-------------------------------------------------------|----------------------------|
|                                 | Antiprogestational Potency (IC50)                                         | (IC50)               | Antiglucocorticoid Potency (IC50)                     | (IC50)                     |
| Mifepristone (RU-486)           | 100%                                                                      | $\sim 10^{-9}$ M [7] | High                                                  | $\sim 10^{-8}$ M [7]       |
| N-Monodemethylated Mifepristone | Similar to Mifepristone [7]                                               | $\sim 10^{-9}$ M [7] | Higher than other metabolites [7]                     | $\sim 10^{-8}$ M [7]       |
| N-Didemethylated Mifepristone   | Lower than Mifepristone                                                   | $\sim 10^{-7}$ M [7] | Lower than Monodemethylated form                      | $\sim 10^{-6}$ M [7]       |
| 22-Hydroxy Mifepristone         | Lower than Mifepristone                                                   | $\sim 10^{-7}$ M [7] | Lower than Monodemethylated form                      | Data not readily available |

Table 2: Comparison of Pharmacokinetic Properties

| Parameter                                 | Mifepristone<br>(RU-486)                      | N-Monodemethylated<br>Mifepristone                            | N-Didemethylated<br>Mifepristone                              | 22-Hydroxy<br>Mifepristone                                    |
|-------------------------------------------|-----------------------------------------------|---------------------------------------------------------------|---------------------------------------------------------------|---------------------------------------------------------------|
| Serum Concentration                       | High, similar to metabolites <sup>[5]</sup>   | High, similar to parent drug <sup>[5]</sup>                   | Present in significant amounts <sup>[5]</sup>                 | Present in significant amounts <sup>[5][8]</sup>              |
| Elimination Half-life (t <sub>1/2</sub> ) | ~18-30 hours <sup>[3]</sup><br><sup>[5]</sup> | Contributes to the overall long half-life of active compounds | Contributes to the overall long half-life of active compounds | Contributes to the overall long half-life of active compounds |
| Metabolic Stability                       | Substrate of CYP3A4 <sup>[5]</sup>            | Metabolite                                                    | Metabolite                                                    | Metabolite                                                    |
| Primary Route of Elimination              | Feces (~83%) <sup>[9]</sup>                   | Feces                                                         | Feces                                                         | Feces                                                         |

## Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided.



## Mifepristone Signaling Pathway



## Receptor Binding Assay Workflow

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [rndsystems.com](http://rndsystems.com) [rndsystems.com]

- 2. Mifepristone | Progesterone Receptors | Tocris Bioscience [tocris.com]
- 3. Mifepristone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Mifepristone for the treatment of miscarriage and fetal demise | MDedge [mdedge.com]
- 5. Clinical pharmacokinetics of mifepristone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The pharmacokinetics of mifepristone in humans reveal insights into differential mechanisms of antiprogestin action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro antiprogestational/ant glucocorticoid activity and progestin and glucocorticoid receptor binding of the putative metabolites and synthetic derivatives of CDB-2914, CDB-4124, and mifepristone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Mifepristone: bioavailability, pharmacokinetics and use-effectiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to 22-Hydroxy Mifepristone-d6 and Other Mifepristone Metabolites]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7826077#comparing-22-hydroxy-mifepristone-d6-with-other-mifepristone-metabolites>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)